3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
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Description
3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C30H31FN4O2 and its molecular weight is 498.602. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Antineoplastic Properties
Compounds with structural similarities to the specified chemical have been explored for their metabolism and potential antineoplastic properties. For instance, flumatinib, an antineoplastic tyrosine kinase inhibitor used in treating chronic myelogenous leukemia (CML), shows how such compounds are metabolized in humans, highlighting pathways like N-demethylation and hydroxylation (Gong et al., 2010). This research underscores the relevance of these compounds in developing cancer treatments by understanding their metabolic pathways in the human body.
Synthesis and Antitumor Activity
The synthesis of novel derivatives and their evaluation for antitumor activities represent another critical application area. Compounds possessing phenylpiperazine units have demonstrated potent cytotoxicity against various tumor cell lines. Notably, certain derivatives have shown significant antitumor activities, underscoring the potential of structurally similar compounds in cancer therapy (Naito et al., 2005).
Radiopharmaceutical Development
Research into compounds structurally akin to the specified chemical has also extended into the development of radiopharmaceuticals. For instance, studies on derivatives designed to image dopamine D4 receptors indicate the potential of these compounds in diagnostic applications, particularly in neuroimaging (Eskola et al., 2002). This suggests that compounds with similar structures could be valuable in creating diagnostic tools for neurological conditions.
Crystal Structure Analysis
Understanding the crystal structures of related compounds provides insights into their chemical behavior and potential applications in drug design. Research into the crystal structures of related derivatives has been conducted to explore their potential interactions and stability, which is crucial for developing effective pharmaceuticals (Ullah & Altaf, 2014).
Docking Studies and Medicinal Chemistry
Docking studies of derivatives have been pivotal in assessing their interaction with biological targets. Such research facilitates the understanding of the binding affinities and mechanisms of action, guiding the design of therapeutics with improved efficacy and specificity (Balaraju et al., 2019).
Properties
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O2/c1-21-5-7-24(8-6-21)29(34-16-14-33(15-17-34)26-11-9-25(31)10-12-26)28-27(36)18-22(2)35(30(28)37)20-23-4-3-13-32-19-23/h3-13,18-19,29,36H,14-17,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCQBEOGAMMUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CN=CC=C3)C)O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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